Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
Description
Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents
Properties
IUPAC Name |
ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-9(12)7-6-14-8(10-7)5-11(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZZKIFUEGPCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002804 | |
| Record name | Ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-66-1 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[(dimethylamino)methyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82586-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-[(dimethylamino)methyl]thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is primarily investigated for its potential therapeutic properties.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer activity. For instance, compounds derived from the thiazole scaffold have been tested against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). These studies indicate that certain derivatives can inhibit cell proliferation effectively, suggesting potential as anticancer agents .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 15 | |
| Thiazole derivative A | PC12 | 10 | |
| Thiazole derivative B | A549 | 20 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit broad-spectrum activity against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .
Biological Research
In biological research, the compound serves as a critical building block for synthesizing more complex molecules.
Industrial Applications
Beyond its medicinal uses, this compound finds applications in various industrial sectors.
Dyes and Pigments
Thiazole derivatives are utilized in the production of dyes and pigments due to their ability to form stable complexes with metal ions, which are essential for color development in textile and paint industries .
Corrosion Inhibition
Recent studies have highlighted the compound's effectiveness as a corrosion inhibitor for metals like aluminum in acidic environments. The presence of the thiazole ring enhances its adsorption on metal surfaces, thereby preventing corrosion .
Table 3: Corrosion Inhibition Efficiency
| Compound Name | Metal Type | Corrosion Rate Reduction (%) | Reference |
|---|---|---|---|
| This compound | AA6061 | 75 | |
| Thiazole derivative C | Steel | 60 |
Case Study 1: Anticancer Activity Evaluation
A study conducted by Zhang et al. synthesized various thiazole derivatives and evaluated their antiproliferative activity against several human cancer cell lines. Among these, this compound exhibited selective action against glioblastoma cells while maintaining low toxicity towards normal cells .
Case Study 2: Corrosion Inhibition Analysis
In a corrosion study, this compound was tested on AA6061 alloy in hydrochloric acid media. The results demonstrated a significant reduction in corrosion rates, confirming its potential as an effective corrosion inhibitor in industrial applications .
Mechanism of Action
The mechanism of action of ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . Additionally, it can act as a ligand for estrogen receptors and adenosine receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
4-Ethyl-2-methylthiazole: Used in the synthesis of various aromatic compounds.
2-Methyl-4-ethylthiazole: Similar structure but different functional groups, leading to varied biological activities.
Uniqueness
Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a thiazole ring fused with a carboxylate group. The presence of the dimethylamino group enhances its solubility and potential bioactivity.
The primary mechanism of action for this compound involves its interaction with UDP-N-acetylmuramate/L-alanine ligase , an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts peptidoglycan biosynthesis, leading to bacterial cell death. This mechanism positions it as a candidate for antimicrobial therapies.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with studies reporting minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Potential
The compound has also been explored for its anticancer activities. It has been noted to modulate cellular signaling pathways and gene expression, which can lead to inhibited growth in certain cancer cell lines. The specific effects on cancer cells include inducing apoptosis and disrupting mitotic processes .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited M. tuberculosis with an MIC of approximately 0.06 µg/ml (240 nM), outperforming traditional antibiotics like isoniazid .
- Cancer Cell Studies : In vitro studies revealed that this compound could induce multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant cell division and increased cell death rates .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to favorable solubility and stability characteristics. Its metabolism primarily occurs in the liver, where it can produce both active and inactive metabolites.
Dosage Effects
Dosage studies indicate that lower concentrations of this compound can exert beneficial effects without significant toxicity, making it a promising candidate for further therapeutic development.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
